molecular formula C7H7NO4S B1454164 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid CAS No. 911466-96-1

2-(Ethoxycarbonyl)thiazole-4-carboxylic acid

Cat. No. B1454164
CAS RN: 911466-96-1
M. Wt: 201.2 g/mol
InChI Key: CDZCZDWBECKRKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Ethoxycarbonyl)thiazole-4-carboxylic acid” is a compound with the molecular formula C7H7NO4S . It is used in the field of organic synthesis .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H7NO4S/c1-2-12-7(11)5-8-4(3-13-5)6(9)10/h3H,2H2,1H3,(H,9,10) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 201.2 g/mol . It is a solid at room temperature .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

2-(Ethoxycarbonyl)thiazole-4-carboxylic acid and its derivatives are prominently used in the field of organic synthesis. For instance, the reaction of ethoxycarbonyl isothiocyanate with 2-aminothiazoles results in the formation of various compounds like thiazolo[3, 2-a]-s-triazine-4-thio-2-ones and N-alkoxycarbonyl-N'-(2-thiazolyl)thioureas, showcasing its versatility in chemical reactions (Nagano, Matsui, Tobitsuka, & Oyamada, 1972).

Biological Distribution

In the biological context, 2-acetylthiazole-4-carboxylic acid, a related compound, is found to be widely distributed in various organisms, including eukaryotes, archaebacteria, and eubacteria. This widespread occurrence suggests its potential biological significance, possibly as a coenzyme (White, 1990).

Synthesis of Heterocyclic Compounds

The compound is also used in the synthesis of various heterocyclic compounds. For example, oxazolidines, thiazolidines, and tetrahydro-pyrrolo[1,2-c]oxazole or thiazole diones are synthesized from α-amino acid esters, highlighting its role in the formation of complex organic structures (Badr, Aly, Fahmy, & Mansour, 1981).

Antimicrobial Properties

Compounds derived from this compound have been studied for their antimicrobial properties. A series of 2-arylthio-3-ethoxycarbonyl-6-arylimidazo[2,1-b]thiazoles showed promising antibacterial and antifungal activities, indicating its potential use in developing new antimicrobial agents (Shetty, Koti, Lamani, Badiger, & Khazi, 2008).

Application in Corrosion Inhibition

This compound has found applications in the field of material science, particularly in corrosion inhibition. Thiazole derivatives, such as 4-(4-methoxy-phenyl)-thiazole-2-carboxylic acid hydrazones, have been studied for their effectiveness in protecting mild steel against corrosion in acidic media, demonstrating its utility in industrial applications (Chaitra, Mohana, Gurudatt, & Tandon, 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

2-(Ethoxycarbonyl)thiazole-4-carboxylic acid plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, altering its activity. For example, this compound may inhibit enzymes by mimicking the substrate or by binding to an allosteric site, thereby changing the enzyme’s conformation and activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of genes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux within the cell. Additionally, this compound can impact cell signaling pathways by interacting with receptors or signaling proteins, thereby modulating the cellular response to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes or receptors, and either inhibit or activate their function. This binding can occur at the active site or at an allosteric site, leading to changes in the enzyme’s conformation and activity. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcription of specific genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors to consider. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time, leading to changes in its activity and effects on cellular function. Long-term studies have indicated that prolonged exposure to this compound can result in cumulative effects on cellular processes, such as alterations in gene expression and metabolic pathways .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, this compound may inhibit enzymes involved in the breakdown of certain metabolites, resulting in their accumulation within the cell. Additionally, this compound can interact with cofactors, such as NADH or ATP, influencing their availability and utilization in metabolic reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can affect its activity and function, as its concentration in different cellular regions can influence its interactions with biomolecules and its overall effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence metabolic pathways and energy production. Additionally, its localization within the nucleus can affect gene expression by interacting with transcription factors and other regulatory proteins .

properties

IUPAC Name

2-ethoxycarbonyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4S/c1-2-12-7(11)5-8-4(3-13-5)6(9)10/h3H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZCZDWBECKRKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00705346
Record name 2-(Ethoxycarbonyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

911466-96-1
Record name 2-(Ethoxycarbonyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(ethoxycarbonyl)-1,3-thiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of ethyl 2-amino-2-thioxoacetate (10.1 g), 3-bromo-2-oxopropanoic acid (12.7 g) and THF (200 ml) was stirred at 50° C. overnight. The mixture was concentrated in vacuo, and the resulting solid was suspended in EtOAc. The precipitate was collected by filtration to give the title compound (7.4 g) as a white solid.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Ethoxycarbonyl)thiazole-4-carboxylic acid
Reactant of Route 2
2-(Ethoxycarbonyl)thiazole-4-carboxylic acid
Reactant of Route 3
2-(Ethoxycarbonyl)thiazole-4-carboxylic acid
Reactant of Route 4
2-(Ethoxycarbonyl)thiazole-4-carboxylic acid
Reactant of Route 5
2-(Ethoxycarbonyl)thiazole-4-carboxylic acid
Reactant of Route 6
2-(Ethoxycarbonyl)thiazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.